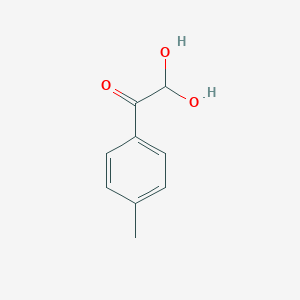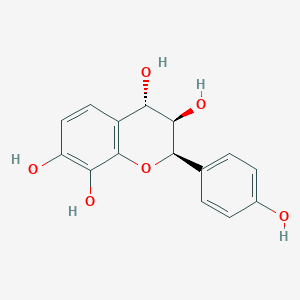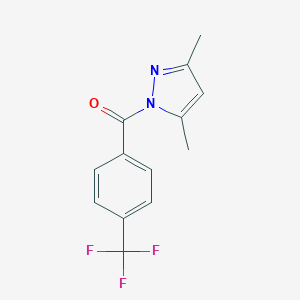
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the pyrazole family and has a molecular formula of C13H10F3N3O. Pyrazole derivatives have been widely used in medicinal chemistry, agrochemicals, and materials science due to their diverse pharmacological and biological activities.
Wirkmechanismus
The mechanism of action of pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. In addition, it has been found to possess antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- has several advantages for lab experiments. It is relatively easy to synthesize, and its properties can be easily manipulated by modifying its chemical structure. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)-. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential applications in materials science, such as its use as a catalyst or as a component in electronic devices. Finally, further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- can be achieved through several methods. One of the most common methods is the reaction of 1-(p-trifluoromethylbenzoyl)-3,5-dimethylpyrazole with hydrazine hydrate. This reaction leads to the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit antitumor, antifungal, and antibacterial activities. In addition, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
17605-88-8 |
|---|---|
Produktname |
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- |
Molekularformel |
C13H11F3N2O |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
(3,5-dimethylpyrazol-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H11F3N2O/c1-8-7-9(2)18(17-8)12(19)10-3-5-11(6-4-10)13(14,15)16/h3-7H,1-2H3 |
InChI-Schlüssel |
JMQNNAQAKURVMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Andere CAS-Nummern |
17605-88-8 |
Synonyme |
3,5-Dimethyl-1-[4-(trifluoromethyl)benzoyl]-1H-pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



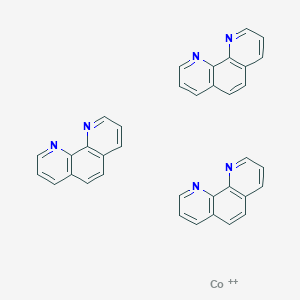
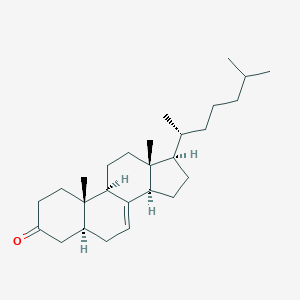
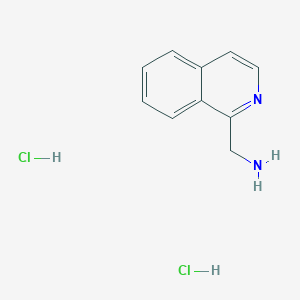

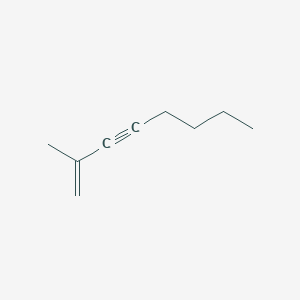
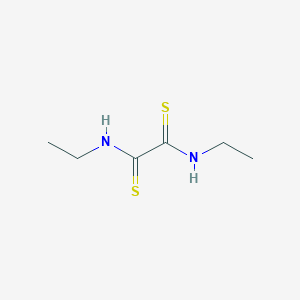
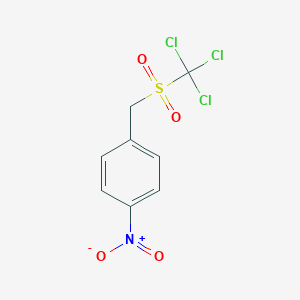

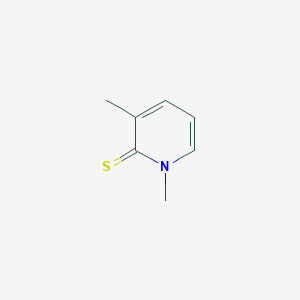
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)

